2-(4-Methylphenyl)-4(1H)-pteridinone
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Overview
Description
2-(4-Methylphenyl)-4(1H)-pteridinone is a heterocyclic compound that belongs to the pteridinone family It is characterized by a pteridine core structure with a 4-methylphenyl group attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4(1H)-pteridinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with a pteridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-4(1H)-pteridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the phenyl ring, can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridinone oxides, while reduction can produce dihydropteridinones. Substitution reactions can result in various substituted pteridinone derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-4(1H)-pteridinone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4(1H)-pteridinone involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes by binding to their active sites. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4(1H)-pteridinone: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)-4(1H)-pteridinone: Contains a chlorine atom instead of a methyl group, potentially altering its chemical properties and applications.
Uniqueness
2-(4-Methylphenyl)-4(1H)-pteridinone is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and steric effects. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(4-methylphenyl)-3H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-8-2-4-9(5-3-8)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUJTGSJHUANZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704572 |
Source
|
Record name | 2-(4-Methylphenyl)pteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-87-4 |
Source
|
Record name | 2-(4-Methylphenyl)pteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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